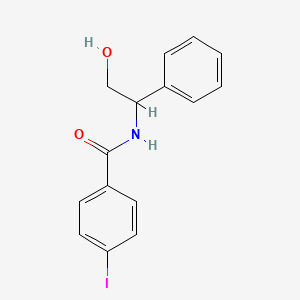

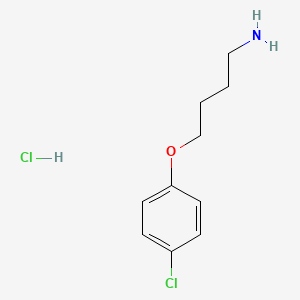

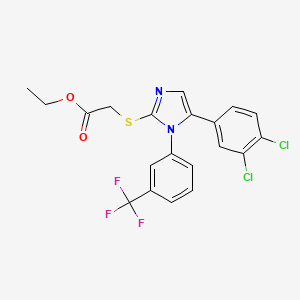

1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridazinone is a derivative of pyridazine and belongs to an important group of heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring and oxygen atom at position 3 of the ring . Pyridazinone and its derivatives have been found to exhibit a wide range of pharmacological activities .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide is part of a broader class of sulfonamide derivatives that have been extensively studied for their diverse chemical reactivity and potential in various applications. Research has shown that sulfonamides can be efficiently synthesized and modified to produce a wide range of derivatives. For instance, the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile leads to the direct synthesis of corresponding sulfonyl chlorides, which can then be converted to various sulfonamide derivatives by treatment with nitrogen nucleophiles (Janosik et al., 2006). This demonstrates the potential for creating diverse sulfonamide-based molecules, including those similar in structure to 1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide, through efficient synthetic routes.

Antimicrobial and Anticancer Activities

Sulfonamide derivatives have been explored for their antimicrobial properties. For example, the synthesis of new heterocyclic compounds based on sulfonamido moieties has shown promising results in antibacterial activity, suggesting a potential application for similar compounds in antimicrobial research (Azab et al., 2013). Additionally, certain sulfonamide derivatives have been evaluated for their anticancer and radiosensitizing effects, indicating their potential use in cancer treatment and research (Ghorab et al., 2015).

Enzyme Inhibition Studies

Research on sulfonamide derivatives also includes enzyme inhibition studies, which are crucial for understanding the molecular mechanisms of diseases and developing new therapeutic agents. For instance, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives were synthesized and evaluated for their inhibition potentials against α-glucosidase, lipoxygenase, acetylcholinesterase, and butyrylcholinesterase enzymes, revealing moderate inhibitory activities (Abbasi et al., 2017). This highlights the potential of sulfonamide derivatives, including 1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide, in enzyme inhibition studies and drug discovery.

Mécanisme D'action

Target of Action

It’s known that pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and many others .

Mode of Action

It’s known that some pyridazinone derivatives have their mechanism of action based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This might provide a hint about the possible mode of action of this compound.

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by pyridazinone derivatives , it can be inferred that multiple biochemical pathways could be affected.

Result of Action

Given the wide range of pharmacological activities exhibited by pyridazinone derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

1-acetyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S2/c1-3-32(28,29)22-11-9-20(23-24-22)16-4-6-18(7-5-16)25-33(30,31)19-8-10-21-17(14-19)12-13-26(21)15(2)27/h4-11,14,25H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMPUGMPWKDDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)

![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)

![1-(4-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2893651.png)